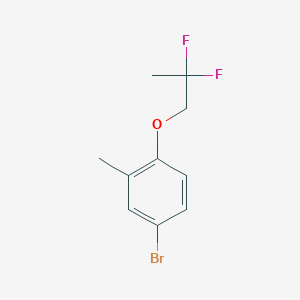
4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromine Atom-Transfer Radical Addition
A study on triethylborane-induced bromine atom-transfer radical addition in aqueous media explored the solvent effect on radical addition reactions. It was found that ethyl 4-bromodecanoate could be yielded in good conditions when ethyl bromoacetate and 1-octene were treated with triethylborane in water at ambient temperature. This reaction's efficiency varied significantly across different solvents, highlighting the polar effect of solvents on the transition states in the bromine atom-transfer and radical addition steps. Such insights could be pivotal for optimizing conditions in reactions involving brominated compounds like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene (H. Yorimitsu et al., 2001).
Thermo-Physical Properties of Binary Liquid Mixtures
Research into the thermo-physical properties of binary liquid mixtures, such as 1, 4-dioxane with Bromo benzene, provides insights into the interactions within mixtures containing brominated benzene derivatives. This study offers a foundation for understanding how brominated compounds like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene interact in various solvent environments, impacting their use in scientific and industrial applications (R. Ramesh et al., 2015).
Synthesis and Radiolabeling for Imaging Purposes
The synthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, along with other substituted 1-halomethyl-[18F]fluoromethyl-benzenes, was achieved by nucleophilic substitution reactions. These compounds serve as prospective bifunctional labelling agents, potentially applicable for radiolabeling derivatives of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene for imaging studies in medical research (V. Namolingam et al., 2001).
Solute-Solvent Complexation Dynamics
A study on the ultrafast dynamics of solute-solvent complexation at thermal equilibrium in real time used two-dimensional infrared vibrational echo spectroscopy. It measured the equilibrium dynamics of phenol complexation to benzene, revealing the impact of substituents like bromo groups on the stability and dynamics of such complexes. This research can guide the understanding of interactions involving complex molecules like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene in various solvent systems (Junrong Zheng et al., 2005).
Electrochemical Reduction and Oxidation Studies
Investigations into the electrochemical reduction and oxidation of 4-bromophenol provide insights into the degradation mechanisms, kinetics, and toxicity evolution of brominated compounds. Such studies can inform the environmental impact assessments and safety protocols for handling and disposing of brominated chemical substances, including those related to 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene (Dandan Xu et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-(2,2-difluoropropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-7-5-8(11)3-4-9(7)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFNLWKBZGFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485698.png)
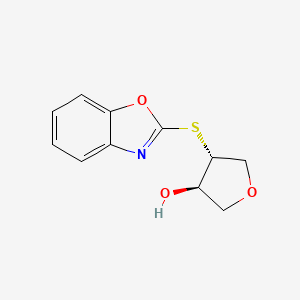
![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
![{[(1-Hydroxycyclopentyl)methyl]sulfanyl}(phenyl)methanone](/img/structure/B1485702.png)
![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B1485708.png)
![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol](/img/structure/B1485710.png)
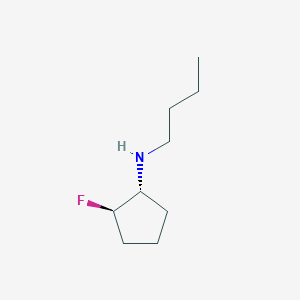
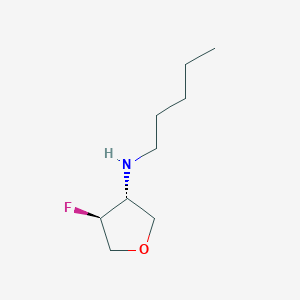
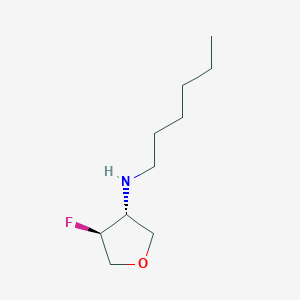
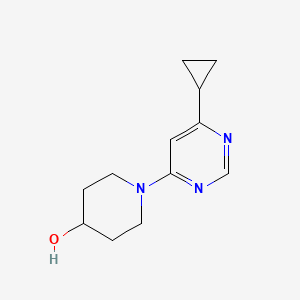
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)